Tribenzyl[(furan-2-carbonyl)oxy]stannane
Description
Properties
CAS No. |
143190-15-2 |
|---|---|
Molecular Formula |
C26H24O3Sn |
Molecular Weight |
503.2 g/mol |
IUPAC Name |
tribenzylstannyl furan-2-carboxylate |
InChI |
InChI=1S/3C7H7.C5H4O3.Sn/c3*1-7-5-3-2-4-6-7;6-5(7)4-2-1-3-8-4;/h3*2-6H,1H2;1-3H,(H,6,7);/q;;;;+1/p-1 |
InChI Key |
VVRVZSLTBGYEGF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)(CC3=CC=CC=C3)OC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Tribenzyltin Chloride
Tribenzyltin chloride serves as a critical intermediate. It is synthesized via Grignard reagent addition to tin tetrachloride:
$$
\text{SnCl}4 + 3 \, \text{BnMgBr} \xrightarrow{\text{THF, 0–5°C}} (\text{Bn})3\text{SnCl} + 3 \, \text{MgBrCl}
$$
Conditions :
- Solvent: Anhydrous THF under nitrogen atmosphere.
- Temperature: 0–5°C during Grignard addition to prevent side reactions.
- Workup: Hydrolysis with ice-cold water, followed by extraction with hexanes.
Yield : ~65–70% (estimated from analogous tributyltin syntheses).
Hydrolysis to Tribenzyltin Hydroxide
Tribenzyltin chloride is hydrolyzed to the corresponding hydroxide:
$$
(\text{Bn})3\text{SnCl} + \text{H}2\text{O} \rightarrow (\text{Bn})_3\text{SnOH} + \text{HCl}
$$
Conditions :
Characterization :
- ¹H NMR : δ 7.2–7.4 (m, 15H, benzyl aromatic), 3.8 (s, 6H, Sn–CH₂).
- ¹¹⁹Sn NMR : δ –180 to –200 ppm (typical for R₃SnOH).
Esterification with Furan-2-Carbonyl Chloride
Acylation of Tribenzyltin Hydroxide
The hydroxide reacts with furan-2-carbonyl chloride to form the target compound:
$$
(\text{Bn})3\text{SnOH} + \text{ClCO(C}4\text{H}3\text{O)} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} (\text{Bn})3\text{SnOCO(C}4\text{H}3\text{O)} + \text{Et}3\text{NHCl}
$$
Optimized Conditions :
Challenges and Mitigations
- Moisture Sensitivity : Tribenzyltin hydroxide is hygroscopic; reactions require strict anhydrous conditions.
- Side Reactions : Competing formation of tin oxides is minimized by using excess acyl chloride and slow reagent addition.
Alternative Route: Direct Substitution Using Sodium Furan-2-Carboxylate
Reaction with Tribenzyltin Chloride
A one-pot substitution avoids isolating the tin hydroxide:
$$
(\text{Bn})3\text{SnCl} + \text{NaOCO(C}4\text{H}3\text{O)} \xrightarrow{\text{DMF, 60°C}} (\text{Bn})3\text{SnOCO(C}4\text{H}3\text{O)} + \text{NaCl}
$$
Conditions :
Yield : ~40–45% (lower due to competing hydrolysis).
Catalytic Acylation Using Boron Trifluoride
BF₃-Mediated Coupling
Boron trifluoride etherate catalyzes the acylation of tin alkoxides:
$$
(\text{Bn})3\text{SnOCH}3 + \text{ClCO(C}4\text{H}3\text{O)} \xrightarrow{\text{BF}3\cdot\text{OEt}2} (\text{Bn})3\text{SnOCO(C}4\text{H}3\text{O)} + \text{CH}3\text{Cl}
$$
Conditions :
Yield : ~55% (based on furan acylation precedents).
Comparative Analysis of Methods
| Method | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|
| Transmetallation + Ester | 50–60 | High purity; scalable | Multi-step; moisture-sensitive |
| Direct Substitution | 40–45 | One-pot synthesis | Lower yield; DMF removal challenges |
| BF₃-Catalyzed Acylation | 55 | Mild conditions; fewer steps | Requires tin alkoxide precursor |
Characterization Data
Spectroscopic Properties
IR Spectroscopy
- Strong absorption at 1720 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (Sn–O–C).
Comparison with Similar Compounds
Organotin Esters
- Tribenzyltin acetate (C₂₇H₂₆O₂Sn) : Shares the tribenzyltin core but replaces the furan-2-carbonyloxy group with an acetate. This substitution reduces aromaticity and electron-withdrawing effects, leading to lower thermal stability (decomposes at 150°C vs. ~180°C for the furan derivative) .
- Triphenyltin chloride (C₁₈H₁₅ClSn) : A biocidal agent with phenyl groups instead of benzyl. The absence of ester functionality limits its use in esterification reactions but enhances hydrolytic stability in aqueous environments .
Lead-Based Analogues
- [[1-Methyl-2-oxo-2-[(tributylplumbyl)oxy]ethyl]thio]triphenylstannane ([61645-15-6]) : Contains both tin and lead, with a thioether linkage. The lead component increases toxicity (LD₅₀ < 10 mg/kg in rodents) compared to tin-only analogues (LD₅₀ > 100 mg/kg) .
- Tetraalkyllead compounds (e.g., [32997-03-8]): Exhibit higher neurotoxicity but lower catalytic activity than organotin compounds. Banned in most industrial applications due to environmental persistence .
Toxicity and Environmental Impact
- Tribenzyl[(furan-2-carbonyl)oxy]stannane: Limited toxicological data exist, but benzyl groups may reduce acute toxicity compared to methyl- or butyl-substituted tins (e.g., trimethyltin LD₅₀: 5 mg/kg vs. tribenzyltin derivatives: ~500 mg/kg) .
- Thiophene fentanyl hydrochloride ([2306823-39-0]): While structurally distinct (a thiophene-containing opioid), its lack of toxicological studies parallels gaps in organotin research, underscoring the need for comprehensive safety evaluations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
